molecular formula C7H7BF3KO B1593191 Potassium (3-Methoxyphenyl)trifluoroborate CAS No. 438553-44-7

Potassium (3-Methoxyphenyl)trifluoroborate

Cat. No. B1593191
M. Wt: 214.04 g/mol
InChI Key: GKDCWEPJOSDGHY-UHFFFAOYSA-N
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Description

Potassium (3-Methoxyphenyl)trifluoroborate (KMTr) is an organic compound that has been gaining attention in recent years due to its wide range of applications in scientific research. KMTr is a highly versatile and reactive compound that can be used to synthesize a variety of organic compounds and materials. It has been used as a catalyst in organic synthesis, as a reagent for the formation of organic compounds, and as a reagent for the detection of various substances. Additionally, KMTr has been studied for its potential applications in biochemistry and physiology, as well as in laboratory experiments.

Scientific Research Applications

1. Alkali Metal Salts with Aryltrifluoroborate Anions

Potassium (3-Methoxyphenyl)trifluoroborate, as part of the Aryltrifluoroborate (ArBF3) family, is involved in the creation of novel alkali metal salts. These salts, with their designable anion structure, exhibit unique physicochemical characteristics, especially lower melting points compared to simple inorganic alkali halide salts due to weaker interactions between cations and anions and larger entropy of anions. This finding enhances the understanding of molten salt chemistry, ionic liquid chemistry, and electrochemistry (Iwasaki et al., 2016).

2. Cross-Coupling Reactions

The compound is utilized in Suzuki cross-coupling reactions, a type of palladium-catalyzed coupling. Here, potassium alkenyltrifluoroborates are coupled with aryl or alkenyl halides or triflates, offering a stable, moisture-resistant medium that tolerates a variety of functional groups. This application has significant implications in organic synthesis and pharmaceuticals (Molander & Rivero, 2002).

3. Synthesis and Improved Processes

The synthesis of potassium trifluoroborates, including the (3-Methoxyphenyl) variant, has been improved for efficient production and scalability. This advancement is crucial for its widespread application in various chemical syntheses (Molander & Hoag, 2003).

4. Application in Solar Cell Technology

In recent research, potassium (3-Methoxyphenyl)trifluoroborate has been used for defect passivation in perovskite solar cells. It improves device efficiency by reducing the generation of vacancies and inhibiting ion migration, thereby enhancing the performance of spray-coated perovskite solar cells (Gao et al., 2022).

properties

IUPAC Name

potassium;trifluoro-(3-methoxyphenyl)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BF3O.K/c1-12-7-4-2-3-6(5-7)8(9,10)11;/h2-5H,1H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKDCWEPJOSDGHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC(=CC=C1)OC)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BF3KO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00635694
Record name Potassium trifluoro(3-methoxyphenyl)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00635694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Potassium (3-Methoxyphenyl)trifluoroborate

CAS RN

438553-44-7
Record name Potassium trifluoro(3-methoxyphenyl)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00635694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Potassium (3-Methoxyphenyl)trifluoroborate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
GA Molander, LN Cavalcanti - The Journal of organic chemistry, 2011 - ACS Publications
A method for the oxidation of organotrifluoroborates using Oxone was developed. A variety of aryl-, heteroaryl-, alkenyl-, and alkyltrifluoroborates were converted into the corresponding …
Number of citations: 145 pubs.acs.org
T Lim, JY Ryoo, MS Han - The Journal of Organic Chemistry, 2020 - ACS Publications
In this study, we developed a simple transition-metal-free borylation reaction of aryl bromides. Bis-boronic acid (BBA), was used, and the borylation reaction was performed using a …
Number of citations: 9 pubs.acs.org
C Minard, C Palacio, K Cariou… - European Journal of …, 2014 - Wiley Online Library
The various parameters that would permit selective Suzuki–Miyaura monocouplings of symmetrical dihaloarenes were studied. High selectivity and efficiency can be obtained for a …

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